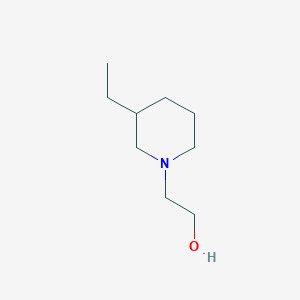
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as 'TEMPO' and has gained attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
TEMPO acts as a catalyst in various chemical reactions by facilitating the transfer of electrons. The nitroxyl group attached to the piperidine ring of TEMPO undergoes reversible oxidation-reduction reactions, which enables it to act as a stable free radical. The presence of TEMPO in a reaction mixture can alter the reaction pathway, leading to the formation of desired products.
Biochemical and Physiological Effects:
TEMPO has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TEMPO has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TEMPO has several advantages in lab experiments, such as its stability and ease of handling. It is also readily available and relatively inexpensive. However, TEMPO has some limitations, such as its potential toxicity and its sensitivity to moisture and air.
Zukünftige Richtungen
TEMPO has several potential future directions in scientific research. It can be used in the development of new catalysts for various chemical reactions, as well as in the synthesis of new materials such as polymers and nanoparticles. TEMPO can also be studied for its potential use in the treatment of various diseases and as a diagnostic tool for imaging techniques such as magnetic resonance imaging (MRI).
Conclusion:
TEMPO is a unique chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its stable free radical properties make it a valuable catalyst in chemical reactions, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent for various diseases. Further research is needed to fully explore the potential of TEMPO in scientific research.
Synthesemethoden
TEMPO can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents such as sodium hypochlorite, potassium permanganate, and nitric acid. The reaction yields TEMPO as a stable free radical with a nitroxyl group (-NO) attached to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
TEMPO has been widely used in scientific research due to its unique properties as a stable free radical. It has been used as a catalyst in various chemical reactions such as the oxidation of alcohols, aldehydes, and ketones. TEMPO has also been used in the synthesis of polymers, and as a spin-label in electron paramagnetic resonance (EPR) spectroscopy.
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13(2)9-12(10-14(3,4)16-13)15-11-5-7-17-8-6-11/h11-12,15-16H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCEZRTNSLQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
